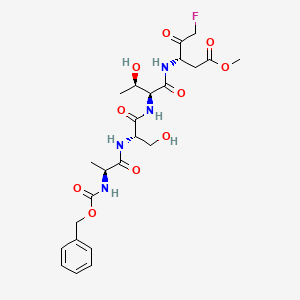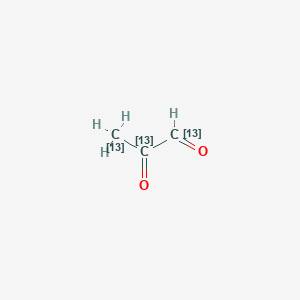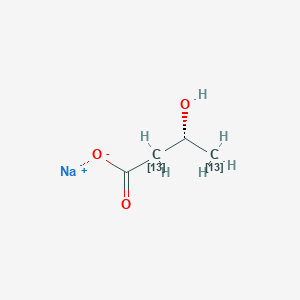
sodium;(3R)-3-hydroxy(2,4-13C2)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is a stable isotope-labeled compound, specifically a sodium salt of ®-3-hydroxybutyric acid. This compound is often used in research due to its isotopic labeling, which allows for detailed metabolic studies and tracing experiments. The isotopic labels, carbon-13 at positions 2 and 4, make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3R)-3-hydroxy(2,4-13C2)butanoate typically involves the isotopic labeling of the precursor molecules. One common method is the fermentation of isotopically labeled glucose by specific strains of bacteria that produce ®-3-hydroxybutyric acid. The labeled acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized for higher yields, and the purification steps are scaled up. The isotopically labeled glucose is often produced through chemical synthesis or extraction from labeled carbon dioxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form acetoacetate.
Reduction: It can be reduced back to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Acetoacetate
Reduction: ®-1,3-butanediol
Substitution: Depending on the substituent, products can vary widely.
Aplicaciones Científicas De Investigación
Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in NMR spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic tracing experiments to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mecanismo De Acción
The compound exerts its effects primarily through its role in metabolic pathways. It is converted to acetoacetate, which then enters the citric acid cycle. This process is crucial for energy production in cells. The isotopic labels allow researchers to trace the metabolic fate of the compound and understand its role in various biochemical processes.
Comparación Con Compuestos Similares
- Sodium;(3R)-3-hydroxybutanoate
- Sodium;(3R)-3-hydroxy(1,2-13C2)butanoate
- Sodium;(3R)-3-hydroxy(1,3-13C2)butanoate
Comparison: Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is unique due to its specific isotopic labeling at positions 2 and 4
Propiedades
Fórmula molecular |
C4H7NaO3 |
|---|---|
Peso molecular |
128.07 g/mol |
Nombre IUPAC |
sodium;(3R)-3-hydroxy(2,4-13C2)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1; |
Clave InChI |
NBPUSGBJDWCHKC-WGJKDMNVSA-M |
SMILES isomérico |
[13CH3][C@H]([13CH2]C(=O)[O-])O.[Na+] |
SMILES canónico |
CC(CC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



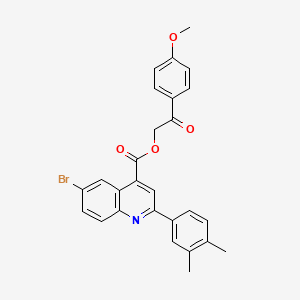
![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
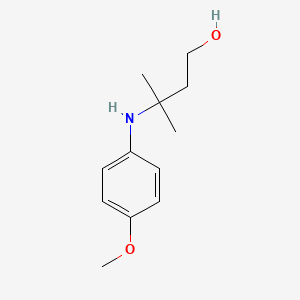
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
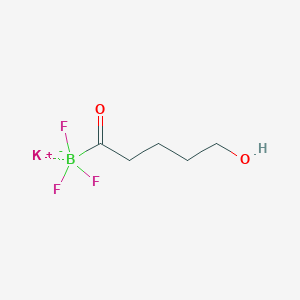
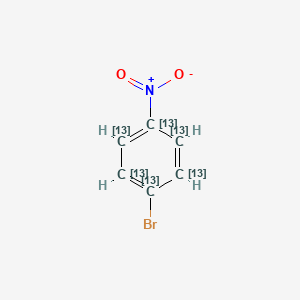
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


